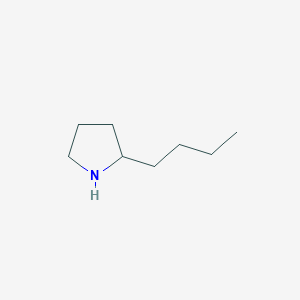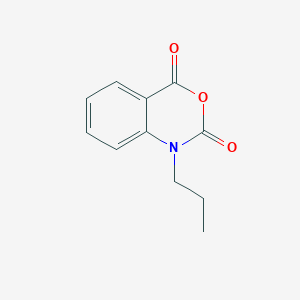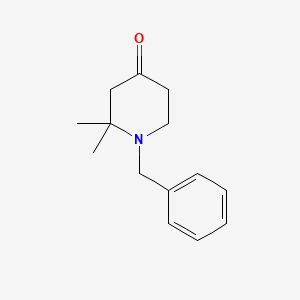
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biochemical Research
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol is involved in biochemical studies, particularly in drug metabolism and characterization. For instance, Zmijewski et al. (2006) utilized biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound, emphasizing the need for accurate metabolic profiling in drug development (Zmijewski et al., 2006).
Organic Chemistry and Synthesis
In the field of organic chemistry, this compound is a key player in the synthesis of various molecules. Kozmin et al. (1999) reported the preparation of 1-Amino-3-siloxy-1,3-butadienes, highlighting its reactivity and versatility for the Diels-Alder reaction (Kozmin, Janey, & Rawal, 1999). Additionally, Grigg et al. (1984) explored the cyclization of dienes like hepta-1,6-dienes to cyclopentenes, demonstrating the compound's utility in complex organic synthesis (Grigg et al., 1984).
Food Chemistry
In food chemistry, the compound has been implicated in the study of off-tastes in carrots. Czepa and Hofmann (2004) identified bisacetylenic oxylipins in carrots, which contribute to the bitter off-taste, emphasizing the importance of understanding the chemical makeup of food products (Czepa & Hofmann, 2004).
Propriétés
IUPAC Name |
4-(1-amino-3-methylsulfanylpropyl)hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASBFWGOKYWONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(CC=C)(CC=C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389706 |
Source


|
| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol | |
CAS RN |
315249-26-4 |
Source


|
| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)